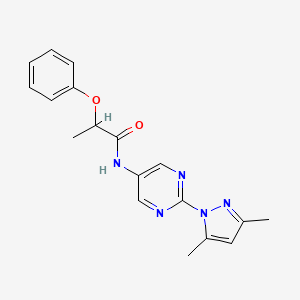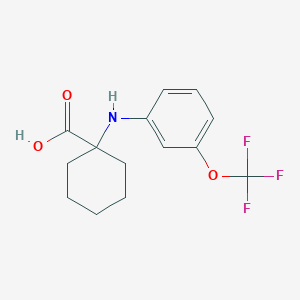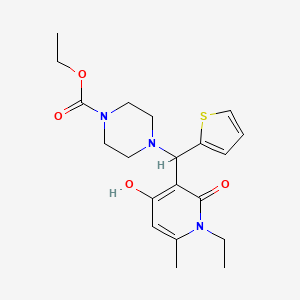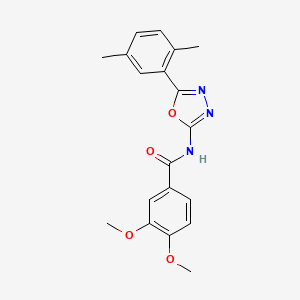
(Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide, also known as MTI-101, is a novel compound that has shown promising results in scientific research applications. This compound belongs to the class of indole-based compounds, which have been extensively studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
The research on related acrylamides, including (Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide, often focuses on the synthesis of novel compounds and their applications in creating polymers with specific properties. For instance, RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization has been used to synthesize water-soluble and thermoresponsive polymers from acrylamides containing amino acid moieties, such as proline and hydroxyproline (Mori, H., Kato, I., Matsuyama, M., & Endo, T., 2008). This approach indicates the potential for controlled synthesis of polymers with specific functionalities, which could include derivatives of the specified compound.
Antifungal Agents
Another direction of research involves the synthesis of new heterocyclic compounds derived from similar acrylamide structures, aiming to develop potent antifungal agents (Gomha, S. M., & Abdel‐Aziz, H., 2012). This showcases the broader potential of this compound and related compounds in pharmaceutical applications, specifically in the development of new antifungal medications.
Fluorescent Scaffolds
Research has also explored the use of acrylamide reactions to create novel fluorescent scaffolds. One study employed the reaction of azaheterocyclic enamines with acrylamide to prepare fluorescent scaffolds possessing a benzo[e]indoline moiety (Buinauskaitė, V., Martynaitis, V., Mangelinckx, S., Kreiza, G., Kimpe, N., & Šačkus, A., 2012). Such scaffolds have potential applications in molecular imaging and sensing, further illustrating the versatility of this compound derivatives in scientific research.
Conformational Preferences Study
The conformational preferences of proline analogues, which are structurally related to this compound, have been investigated to understand their behavior in different environments (Warren, J. G., Revilla-López, G., Alemán, C., Jiménez, A., Cativiela, C., & Torras, J., 2010). This research contributes to the fundamental understanding of how the structural features of such compounds influence their physical and chemical properties, which is crucial for designing functional materials and pharmaceuticals.
Antifouling Membrane Development
In the context of environmental technology, studies have focused on improving the antifouling properties of polyamide nanofiltration membranes by manipulating the density of surface functional groups, including carboxyl groups, which are relevant to the chemical nature of this compound (Mo, Y., Tiraferri, A., Yip, N. Y., Adout, A., Huang, X., & Elimelech, M., 2012). This work demonstrates the potential of acrylamide derivatives in enhancing the performance of filtration membranes, highlighting the compound's applicability in water treatment technologies.
Propiedades
IUPAC Name |
N-methyl-1-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-23-22(26)17-13-15-7-5-6-8-16(15)24(17)20(25)10-9-14-11-18(27-2)21(29-4)19(12-14)28-3/h5-12,17H,13H2,1-4H3,(H,23,26)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYYAWOJQWZYDX-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2939543.png)

![(Z)-5-(3,4-dimethoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2939545.png)

![3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2939548.png)








![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939566.png)